molecular formula C17H14N6O B3027982 N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine CAS No. 1447606-32-7

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine

Cat. No.: B3027982
CAS No.: 1447606-32-7
M. Wt: 318.33
InChI Key: KCESPPOXIRQBNG-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines pyridine, pyrimidine, and indazole moieties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the pyridine and indazole groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired compound.

For example, the synthesis might start with the preparation of 5-methoxy-2-(pyridin-2-yl)pyrimidine through a condensation reaction involving appropriate precursors. This intermediate can then be reacted with 1H-indazole-6-amine under controlled conditions to yield the final product. The reaction conditions may include heating under reflux, the use of bases or acids as catalysts, and solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine-pyridine structure and are known for their biological activities.

    Indole derivatives: Compounds containing the indole moiety, which are widely studied for their diverse pharmacological properties.

Uniqueness

N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine is unique due to its combination of pyridine, pyrimidine, and indazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-24-15-10-19-16(13-4-2-3-7-18-13)22-17(15)21-12-6-5-11-9-20-23-14(11)8-12/h2-10H,1H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCESPPOXIRQBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857351
Record name N-[5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-32-7
Record name N-[5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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